molecular formula C9H10N4OS B2592011 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide CAS No. 325766-88-9

2-(1,3-Benzothiazol-2-ylamino)acetohydrazide

Cat. No.: B2592011
CAS No.: 325766-88-9
M. Wt: 222.27
InChI Key: JBLGRSVTGQVADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

2-(1,3-Benzothiazol-2-ylamino)acetohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been evaluated for its anticonvulsant activity and neurotoxicity . The compound exhibits good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions suggest that this compound may modulate neurotransmitter activity and ion exchange processes.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with GABA receptors and ion exchangers indicates its potential to modulate neuronal activity and cellular excitability. Additionally, its effects on gene expression may lead to changes in protein synthesis and cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with specific biomolecules. It has been shown to exhibit good binding properties with epilepsy molecular targets, including GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger . These interactions suggest that the compound may act as an inhibitor or modulator of these targets, leading to changes in neuronal activity and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound can provide protection against seizures for up to 1 hour at a dose of 100 mg/kg in mice . This indicates that the compound’s effects are sustained over a significant period, making it a potential candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 100 mg/kg, the compound has shown 75% protection against seizures in mice . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are important considerations for its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the compound’s efficacy and safety in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c10-13-8(14)5-11-9-12-6-3-1-2-4-7(6)15-9/h1-4H,5,10H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLGRSVTGQVADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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